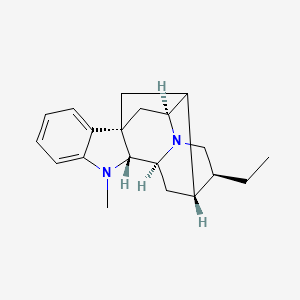
Ajmalan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ajmalan is an indole alkaloid fundamental parent and an indole alkaloid.
Aplicaciones Científicas De Investigación
1. Biosynthesis and Structural Biology of Ajmalan
The biosynthesis of ajmalan, particularly in the genus Rauvolfia, has been extensively studied. A significant milestone was the heterologous expression of the strictosidine synthase cDNA in 1988, enabling the structural analysis of several enzymes involved in ajmalan biosynthesis. This research has expanded our understanding of enzyme mechanisms and substrate specificities, leading to applications in rational enzyme engineering and metabolic steering. The enzymes like strictosidine synthase and glucosidase are now used in generating novel scaffolds and libraries of sarpagan-ajmalan-type alkaloids through chemo-enzymatic approaches (Wu et al., 2016).
2. Ajmaline Biosynthesis and Enzyme Specificity
Research on Rauvolfia serpentina, specifically in the context of ajmaline biosynthesis, has unveiled detailed molecular and biochemical pathways. Two specific cDNAs identified from R. serpentina, which belong to a γ-tocopherol-like N-methyltransferase family, have shown to be involved in the N-methylation of ajmaline. The discovery of these enzymes' specificity for ajmalan-type molecules has contributed significantly to our understanding of the final steps in the ajmaline biosynthetic pathway and the formation of Nβ-methylajmaline (Cázares-Flores et al., 2016).
3. Ajmaline Group Alkaloid Structures
A significant area of research has been the chemistry and biosynthesis of the ajmaline group of alkaloids. Recent advancements have expanded the known ajmaline structures, with a current count of 77, along with seven bisindole alkaloids containing at least one ajmalan unit. This research has enhanced the understanding of the polycyclic ajmalan ring system, crucial for the study of ajmaline alkaloids in the Apocynaceae plant family (Lounasmaa & Hanhinen, 2001).
Propiedades
Nombre del producto |
Ajmalan |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(1S,9R,10S,12S,13S,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene |
InChI |
InChI=1S/C20H26N2/c1-3-12-11-22-17-8-13(12)14-9-20(10-18(14)22)15-6-4-5-7-16(15)21(2)19(17)20/h4-7,12-14,17-19H,3,8-11H2,1-2H3/t12-,13+,14?,17+,18+,19+,20+/m1/s1 |
Clave InChI |
AJONLKUQHMDAFG-PAPVJSBLSA-N |
SMILES isomérico |
CC[C@@H]1CN2[C@H]3C[C@@H]1C4[C@@H]2C[C@]5(C4)[C@H]3N(C6=CC=CC=C56)C |
SMILES |
CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C |
SMILES canónico |
CCC1CN2C3CC1C4C2CC5(C4)C3N(C6=CC=CC=C56)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




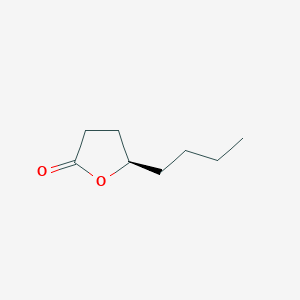
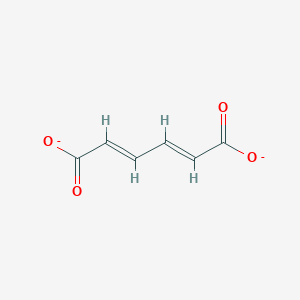
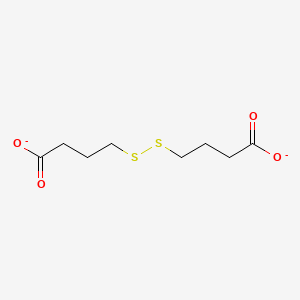
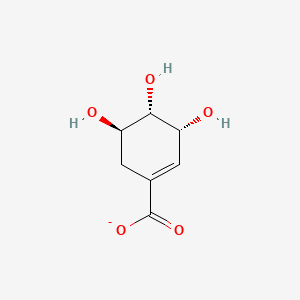
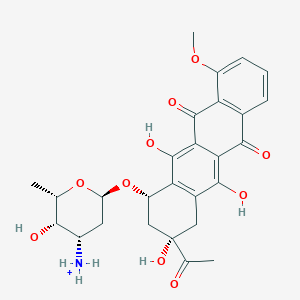
amino}acetate](/img/structure/B1240621.png)
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
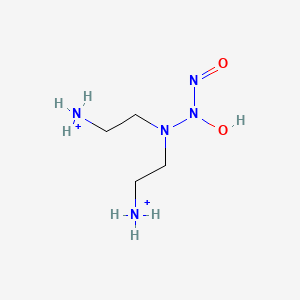
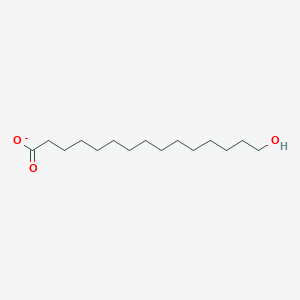
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B1240634.png)
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)